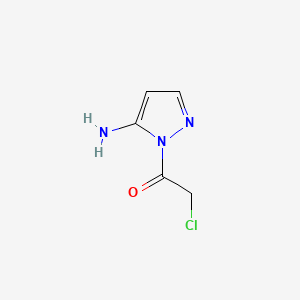
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Another method involves the use of chloroacetic acid and thionyl chloride to form chloroacetyl chloride, which then reacts with pyrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures and natural product analogs.
Material Science: It is explored for the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This covalent modification can affect various cellular pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(Chloroacetyl)-1H-pyrazole: Similar structure but lacks the amine group, leading to different reactivity and applications.
1-(Bromoacetyl)-1H-pyrazol-5-amine: Similar structure with a bromoacetyl group instead of chloroacetyl, which may exhibit different reactivity and biological activity.
1-(Chloroacetyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(5-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the chloroacetyl and amine groups allows for versatile chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
155347-68-5 |
|---|---|
Molekularformel |
C5H6ClN3O |
Molekulargewicht |
159.573 |
IUPAC-Name |
1-(5-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-4(7)1-2-8-9/h1-2H,3,7H2 |
InChI-Schlüssel |
PRIJQXAOKDIFKA-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)C(=O)CCl)N |
Synonyme |
1H-Pyrazol-5-amine, 1-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

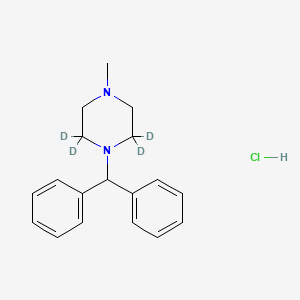
![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
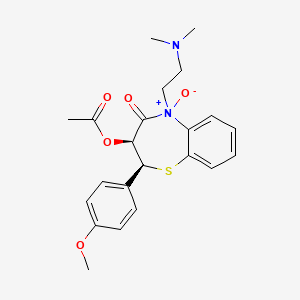
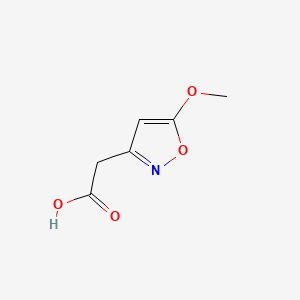
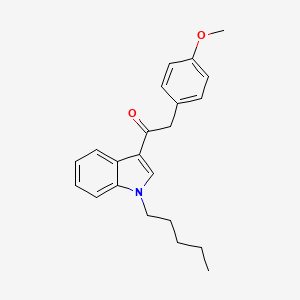
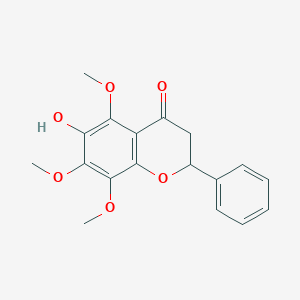
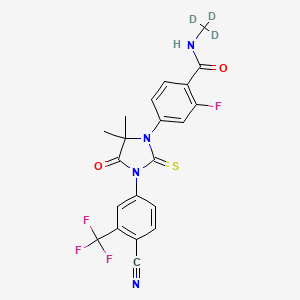
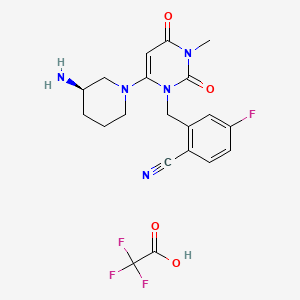
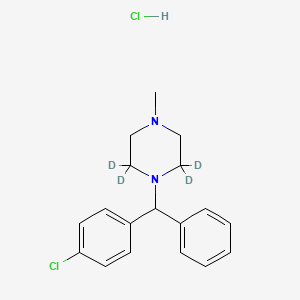
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
